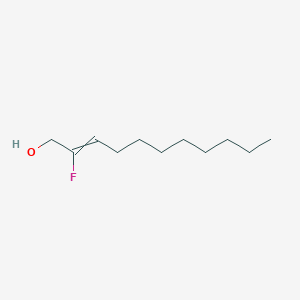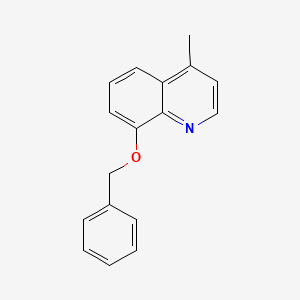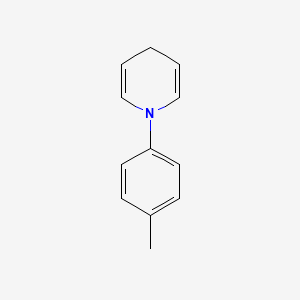![molecular formula C22H27NOS3 B14336361 [(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate CAS No. 106128-42-1](/img/structure/B14336361.png)
[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate is an organosulfur compound known for its unique chemical structure and properties. This compound is part of the dithiocarbamate family, which is widely recognized for its applications in various fields such as agriculture, medicine, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate typically involves the reaction of carbon disulfide with secondary amines in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CS}_2 + \text{HN}®_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{C}®_2 + \text{H}_2\text{O} ] where ( R ) represents the butyl group .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its original state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include disulfides and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of rubber and as a stabilizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism of action of [(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, which can inhibit the activity of certain enzymes. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Dibutyldithiocarbamate: Another dithiocarbamate compound with similar properties and applications.
Sodium Diethyldithiocarbamate: A related compound used in similar applications but with different chemical properties
Uniqueness
[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other dithiocarbamates. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Propriétés
Numéro CAS |
106128-42-1 |
|---|---|
Formule moléculaire |
C22H27NOS3 |
Poids moléculaire |
417.7 g/mol |
Nom IUPAC |
[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C22H27NOS3/c1-3-5-14-23(15-6-4-2)22(25)27-21(18-11-8-7-9-12-18)17-19(24)20-13-10-16-26-20/h7-13,16-17H,3-6,14-15H2,1-2H3/b21-17+ |
Clé InChI |
ADONIAMNULUWPI-HEHNFIMWSA-N |
SMILES isomérique |
CCCCN(CCCC)C(=S)S/C(=C/C(=O)C1=CC=CS1)/C2=CC=CC=C2 |
SMILES canonique |
CCCCN(CCCC)C(=S)SC(=CC(=O)C1=CC=CS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



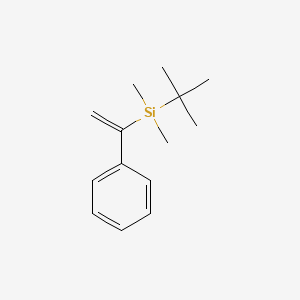
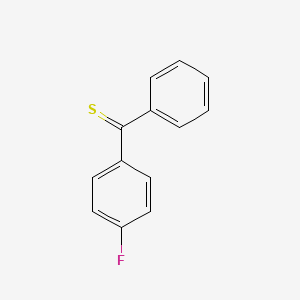
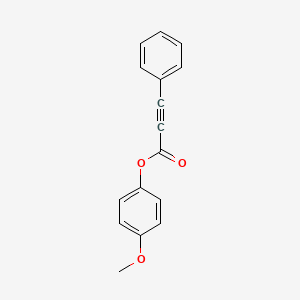
![(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}](/img/structure/B14336297.png)


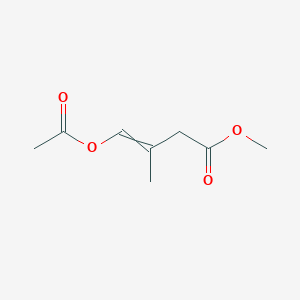
![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)

